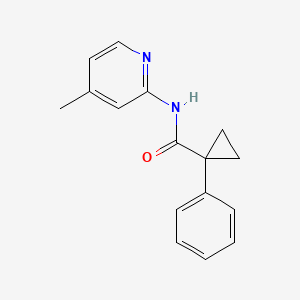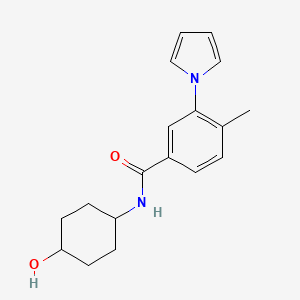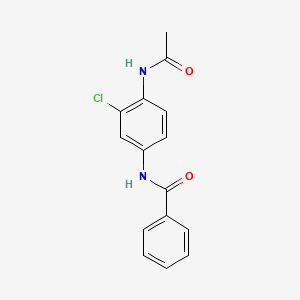![molecular formula C14H17N3O2 B7471288 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone](/img/structure/B7471288.png)
1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone, also known as BPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone is not fully understood. However, it has been suggested that 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone may inhibit the activity of enzymes involved in the biosynthesis of certain biomolecules. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. In addition, 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone has been found to have neuroprotective effects, as it can protect neurons from oxidative stress.
実験室実験の利点と制限
One advantage of using 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone in lab experiments is its high solubility in water and organic solvents, which makes it easy to handle and use in various assays. However, 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone has some limitations, such as its relatively low stability under certain conditions, which can lead to the formation of impurities and degradation products. In addition, the mechanism of action of 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone. One potential application is in the field of drug discovery, where 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone can be used as a starting material for the synthesis of new compounds with potential therapeutic properties. In addition, further studies are needed to fully understand the mechanism of action of 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone and its potential applications in various fields of science, such as microbiology and biochemistry. Finally, the development of new synthesis methods for 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone and its derivatives can lead to the discovery of new compounds with improved properties and applications.
合成法
The synthesis of 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone involves the reaction of 1-(4-piperidinyl)ethanone with 2-aminobenzoxazole in the presence of a base. The reaction yields 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone as a white solid, which can be purified through recrystallization.
科学的研究の応用
1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone has been extensively studied for its potential applications in various fields of science. It has been found to have antimicrobial properties and can inhibit the growth of bacteria and fungi. 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone has also been studied for its potential use as a fluorescent probe in biochemical assays. In addition, 1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone has been used as a starting material for the synthesis of other compounds with potential applications in drug discovery.
特性
IUPAC Name |
1-[4-(1,3-benzoxazol-2-ylamino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10(18)17-8-6-11(7-9-17)15-14-16-12-4-2-3-5-13(12)19-14/h2-5,11H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHIOFBRDVYLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,3-Benzoxazol-2-ylamino)piperidin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B7471216.png)

![N-[2-(2-chlorophenoxy)ethyl]-N-methyl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B7471233.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7471240.png)






![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7471294.png)
![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)
